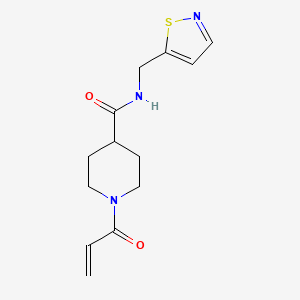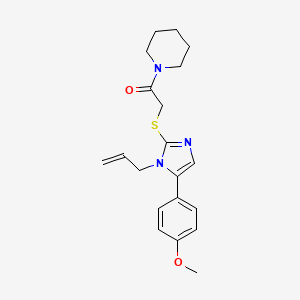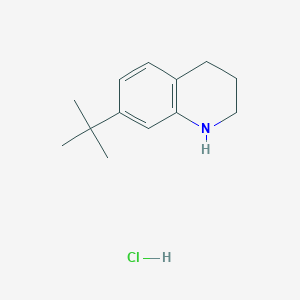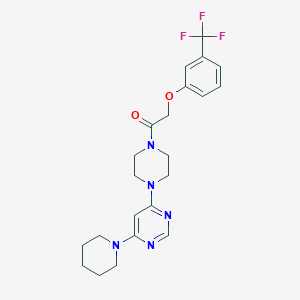
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide, also known as PTM or PTM-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 also interacts with various proteins, including HSP90, VEGFR2, and PPARγ, which are involved in cancer cell growth, angiogenesis, and inflammation.
Biochemical and Physiological Effects
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, suppression of angiogenesis, neuroprotection, and modulation of the immune system. 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has also been found to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 in lab experiments is its high potency and selectivity towards its target proteins. 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 also has good solubility in various solvents, making it easy to work with in lab experiments. However, one limitation of using 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 research, including the development of 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 derivatives with improved potency and selectivity, the investigation of 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5's potential in combination therapy with other drugs, and the exploration of 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5's potential in the treatment of various diseases, including neurodegenerative and inflammatory diseases.
In conclusion, 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 is a promising chemical compound that has potential therapeutic applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 research.
Synthesemethoden
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 can be synthesized through a multistep reaction process involving the condensation of piperidine-4-carboxamide and thiazole-5-carboxaldehyde, followed by the addition of acryloyl chloride. The final product is purified through column chromatography and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In immunology, 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has been shown to modulate the immune system and can potentially be used in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-12(17)16-7-4-10(5-8-16)13(18)14-9-11-3-6-15-19-11/h2-3,6,10H,1,4-5,7-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEXHOAOJOHNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B2629661.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)
![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2629665.png)

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)


![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)


![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)

